MAC 1753

GnRH Receptor Binding Affinity Competitive Radioligand Binding

Peptide-based GnRH modulators present significant limitations for HPG axis research, including poor oral bioavailability and metabolic instability. MAC 1753 overcomes these barriers as a synthetic non-peptide GnRH receptor antagonist with a distinct furancarboxamide core. • Potent GnRH receptor binding (Ki = 0.45 nM) ensures reliable target engagement in vitro and in vivo. • Non-peptide scaffold enables oral drug candidate development and SAR studies beyond peptide-based limitations. • Known weak TLR4 agonism (EC50 = 6.75 nM) serves as a built-in experimental control for delineating GnRH vs. TLR4 signaling pathways.

Molecular Formula C16H10Cl2N2O3
Molecular Weight 349.2 g/mol
CAS No. 685830-90-4
Cat. No. B028608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAC 1753
CAS685830-90-4
Synonyms5-(3,5-Dichlorophenoxy)-N-4-pyridinyl-2-furancarboxamide; 
Molecular FormulaC16H10Cl2N2O3
Molecular Weight349.2 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1NC(=O)C2=CC=C(O2)OC3=CC(=CC(=C3)Cl)Cl
InChIInChI=1S/C16H10Cl2N2O3/c17-10-7-11(18)9-13(8-10)22-15-2-1-14(23-15)16(21)20-12-3-5-19-6-4-12/h1-9H,(H,19,20,21)
InChIKeyFRDJJGSXDLUKPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MAC 1753: Non-Peptide GnRH Antagonist Overview


MAC 1753 (CAS 685830-90-4) is a synthetic non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist . It functions by inhibiting the effect of gonadotropin-releasing hormone, thereby suppressing the release of gonadotropins [1]. The compound is characterized by its furancarboxamide core and is primarily utilized in research models for mammalian reproductive disorders and steroid hormone-dependent tumors .

Compound class Non-peptide GnRH antagonist tool
Research models Mammalian reproductive disorder and steroid hormone-dependent tumor models
Chemical scaffold Furancarboxamide core, distinct from peptide-based GnRH modulators

Substitution Risks: MAC 1753 vs. Generic GnRH Modulators


The non-peptide structure of MAC 1753 distinguishes it from the larger class of peptide-based GnRH agonists and antagonists (e.g., Leuprolide, Cetrorelix), potentially conferring unique pharmacokinetic and binding properties [1]. The specific furancarboxamide scaffold of MAC 1753 is not shared by these common clinical alternatives, meaning that substituting a generic GnRH modulator may lead to divergent experimental outcomes due to differences in receptor binding affinity, off-target profiles, and overall efficacy in specific cellular contexts . Therefore, for research requiring a non-peptide inhibitor, MAC 1753 cannot be directly interchanged with peptide-based GnRH agents.

Scaffold mismatch

Non-peptide furancarboxamide scaffold vs peptide backbones (e.g., Leuprolide, Cetrorelix) may shift receptor binding kinetics and off-target profiles.

Binding modality divergence

Non-peptide antagonist binding mode may not reproduce peptide-based GnRH modulator pharmacology; direct interchange may alter experimental outcomes.

PK and off-target profile

Unique pharmacokinetic properties and weak TLR4 activity reported for MAC 1753 are not shared by generic peptide GnRH agents; substitution requires validation.

Quantitative Differentiation Evidence for MAC 1753


GnRH Receptor Binding Affinity

MAC 1753 demonstrates high binding affinity for the human gonadotropin-releasing hormone receptor (GnRHR), as quantified by its inhibition constant (Ki). In a competitive radioligand binding assay using a radiolabeled GnRH agonist, MAC 1753 exhibited a Ki of 0.45 nM, indicating sub-nanomolar potency [1]. This high binding affinity is crucial for its efficacy as a non-peptide antagonist and provides a quantitative basis for its selection over less potent analogs. Comparative Ki values for widely used peptide GnRH antagonists like Cetrorelix and Ganirelix typically range from 0.2 nM to 0.5 nM, placing MAC 1753 within a similar high-potency range, a notable achievement for a small molecule [2].

GnRH binding affinity
Cross-study comparable
Ki 0.45 nM
Comparable to peptide antagonist class (Cetrorelix, Ganirelix)
Supports GnRH target engagement in research models
Competitive radioligand binding, cloned human receptor; not a clinical potency statement
GnRH Receptor Binding Affinity Competitive Radioligand Binding

Weak TLR4 Agonist Activity

Beyond its primary GnRH antagonism, MAC 1753 has been shown to act as a weak agonist at Toll-like receptor 4 (TLR4). In human MONO-MAC-6 cells, it stimulated the release of MIP-1beta with an EC50 of 6.75 nM [1]. This is a notable, albeit weak, activation signal. For context, the potent TLR4 agonist LPS typically has an EC50 in the low picomolar range for cytokine release in human PBMCs, while other small-molecule TLR4 modulators can have EC50 values in the high nanomolar to micromolar range [2]. This suggests MAC 1753 has a distinct, non-primary effect on TLR4 signaling, which could be leveraged in models where this specific, weak agonism is desirable.

TLR4 agonist activity
Class-level inference
EC50 6.75 nM
~100-fold weaker than potent LPS
Weak off-target signaling; may serve as control in GnRH-focused studies
MONO-MAC-6 cells, MIP-1beta release; verify in target cellular context
TLR4 Agonist Activity MIP-1beta

Negligible TLR4 Antagonism

In contrast to its weak agonism, MAC 1753 shows negligible direct antagonism of TLR4. In a cell-based assay using HEK293 cells expressing human TLR4, MAC 1753 inhibited SEAP expression with an IC50 of 18 µM [1]. This is a very high micromolar concentration, indicating extremely weak inhibition. For comparison, specific small-molecule TLR4 antagonists like TAK-242 and MD2-TLR4-IN-1 have reported IC50 values in the nanomolar range (e.g., TAK-242 IC50 ~ 10 nM) for inhibiting LPS-induced cytokine production [2].

TLR4 antagonism
Class-level inference
IC50 18 µM
>1,000-fold weaker than TAK-242
Negligible TLR4 inhibition; not suitable for TLR4 antagonist studies
HEK293 reporter assay; supports differentiation from TLR4-targeted tools
TLR4 Antagonist Activity SEAP Reporter

Key Application Scenarios for MAC 1753


Reproductive Pathway Inhibition

Researchers studying the hypothalamic-pituitary-gonadal (HPG) axis can utilize MAC 1753 as a potent non-peptide tool to inhibit GnRH receptor signaling. Its high binding affinity (Ki = 0.45 nM) ensures effective target engagement, making it suitable for in vitro and in vivo models of reproductive endocrinology, fertility regulation, and disorders like endometriosis [1].

Off-Target TLR4 Signaling Control

In experiments where the primary focus is GnRH antagonism, the known weak TLR4 agonism (EC50 = 6.75 nM) of MAC 1753 serves as a critical control point. Researchers can design studies to delineate the contributions of GnRH versus TLR4 signaling, particularly in immune or inflammatory contexts, by including appropriate TLR4 pathway inhibitors [2].

Non-Peptide Antagonist Development for Tumors

Given its non-peptide nature and potent GnRH antagonism, MAC 1753 is a valuable chemical probe for research into steroid hormone-dependent tumors (e.g., prostate and breast cancers). Its distinct chemical scaffold allows for the exploration of structure-activity relationships (SAR) beyond traditional peptide-based therapies, potentially leading to new oral drug candidates [3].

Application
Selection Property
Validation Focus
HPG axis pathway inhibition research
Non-peptide GnRH antagonist scaffold
GnRH receptor binding assay and gonadotropin suppression endpoints
Off-target signaling control in GnRH studies
Weak TLR4 agonist profile
TLR4 pathway-specific controls and cytokine readouts
Steroid hormone-dependent tumor model studies
Non-peptide furancarboxamide chemical probe
SAR exploration and non-peptide antagonist characterization

Technical Documentation Hub

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38 linked technical documents
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